Octan-2-YL hexadecanoate

CAS No.: 55194-81-5

Cat. No.: VC7980589

Molecular Formula: C24H48O2

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55194-81-5 |

|---|---|

| Molecular Formula | C24H48O2 |

| Molecular Weight | 368.6 g/mol |

| IUPAC Name | octan-2-yl hexadecanoate |

| Standard InChI | InChI=1S/C24H48O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(3)21-19-9-7-5-2/h23H,4-22H2,1-3H3 |

| Standard InChI Key | CHGJJXYCZVFOGE-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

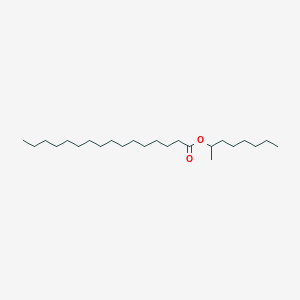

Octan-2-YL hexadecanoate, systematically named octan-2-yl palmitate, is an ester formed via the condensation of hexadecanoic acid and 2-octanol. Its molecular formula corresponds to a molecular weight of 368.637 g/mol, with an exact mass of 368.365 g/mol . The compound’s structure features a 16-carbon acyl chain (from palmitic acid) and a branched 8-carbon alkyl group (from 2-octanol), connected by an ester functional group (). The International Union of Pure and Applied Chemistry (IUPAC) nomenclature emphasizes this branching, distinguishing it from linear analogs like octyl palmitate.

Structural Analysis and Stereochemistry

The ester’s stereochemical configuration arises from the chiral center at the second carbon of the octanol moiety. This branching influences its physical properties, such as melting point and solubility. The compound’s SMILES notation () and InChIKey () provide precise descriptors for computational modeling and database referencing . Its high partition coefficient () underscores significant lipophilicity, a trait critical for penetrating lipid bilayers in cosmetic applications .

Synthesis and Industrial Production

Esterification Mechanisms

The primary synthesis route involves acid-catalyzed esterification, where palmitic acid reacts with 2-octanol under reflux conditions. Sulfuric acid or p-toluenesulfonic acid typically serve as catalysts, facilitating protonation of the carbonyl oxygen and nucleophilic attack by the alcohol . The reaction equilibrium favors ester formation through continuous water removal, often achieved via azeotropic distillation or molecular sieves:

Optimization and Scalability

Industrial production optimizes yield by maintaining temperatures between 110–130°C and using excess 2-octanol to shift equilibrium. Shekarriz et al. (2003) demonstrated a 78% yield using toluene as a solvent, while Schlenk (1973) reported alternative methods involving transesterification of methyl palmitate with 2-octanol under basic conditions . Recent advances emphasize enzymatic catalysis using lipases, which operate at milder temperatures (40–60°C) and reduce energy consumption .

Physicochemical Properties

Thermal and Solubility Profiles

Octan-2-YL hexadecanoate exhibits a melting point below room temperature, rendering it liquid at standard conditions—a property advantageous for cosmetic formulations. While its boiling point remains unreported, analogous esters like ethylhexyl palmitate boil near 250°C, suggesting similar volatility . The compound is insoluble in water () but miscible with oils and organic solvents, aligning with its value .

Stability and Reactivity

The ester’s stability under oxidative conditions is moderate, requiring antioxidants like tocopherol in commercial products. Hydrolysis under acidic or alkaline conditions regenerates palmitic acid and 2-octanol, a consideration for formulation pH adjustments .

Applications in Cosmetic and Industrial Formulations

Skincare and Emolliency

As a non-greasy emollient, octan-2-YL hexadecanoate integrates into moisturizers, sunscreens, and anti-aging creams. Its branched structure enhances spreadability, while the palmitoyl moiety reinforces the skin barrier by mimicking natural lipids . Comparative studies with ethylhexyl palmitate show superior sensory attributes, including reduced tackiness and faster absorption .

Industrial Lubricants and Solvents

Beyond cosmetics, the ester serves as a biodegradable lubricant additive and solvent for resins and waxes. Its high thermal stability and low toxicity make it preferable to petroleum-derived alternatives in environmentally sensitive applications .

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Primary Use | |

|---|---|---|---|

| Octan-2-YL hexadecanoate | 8.37 | Cosmetics, lubricants | |

| Ethylhexyl palmitate | 8.21 | Sunscreen, emulsifiers | |

| Decyl oleate | 9.15 | Hair conditioners, textiles |

Octan-2-YL hexadecanoate’s branched configuration differentiates it from linear esters like ethylhexyl palmitate, conferring lower viscosity and improved spreadability. Conversely, decyl oleate’s unsaturated chain enhances oxidative instability, limiting its use in long-shelf-life products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume